cycloheptylmethanethiol CAS number and identification
cycloheptylmethanethiol CAS number and identification
An In-depth Technical Guide to the Synthesis and Identification of Cycloheptylmethanethiol
Abstract
This technical guide provides a comprehensive overview of cycloheptylmethanethiol, a saturated aliphatic thiol. While not a commonly cataloged compound with a dedicated CAS number, its synthesis and characterization can be achieved through established organosulfur chemistry protocols. This document serves as a vital resource for researchers in drug development and organic synthesis, offering detailed, field-proven methodologies for its preparation from commercially available precursors and its unambiguous identification using modern analytical techniques. We delve into the causality behind experimental choices, ensuring protocols are robust and self-validating. The guide covers theoretical and practical aspects of its spectroscopic characterization by Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy, alongside critical safety and handling protocols.
Chemical Identification and Physicochemical Properties
Cycloheptylmethanethiol is an aliphatic thiol characterized by a cycloheptyl ring connected to a methylthiol group (-CH₂SH). As of the latest database reviews, a specific CAS Registry Number has not been assigned to this compound, which is indicative of its status as a specialty or research chemical rather than a common commercial product. Its identity is therefore established by its systematic IUPAC name and molecular structure.
Table 1: Core Identifiers and Estimated Physicochemical Properties
| Identifier | Value | Source / Rationale |
| IUPAC Name | (Cycloheptyl)methanethiol | Systematic Nomenclature |
| Molecular Formula | C₈H₁₆S | - |
| Molecular Weight | 144.28 g/mol | - |
| CAS Number | Not Assigned | Major chemical databases |
| Estimated Boiling Point | ~195-205 °C (at 760 mmHg) | Extrapolated by analogy to cycloheptanethiol and cyclohexylmethanethiol.[1][2] |
| Estimated Density | ~0.95 g/mL | Based on structurally similar thiols. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, diethyl ether, dichloromethane). | General property of aliphatic thiols. |
| Appearance | Colorless liquid (predicted) | Typical for simple aliphatic thiols. |
| Odor | Pungent, characteristic of thiols | General property of thiols. |
Note: Physical properties are estimates based on structurally similar compounds due to the absence of published experimental data for cycloheptylmethanethiol itself.
Synthesis and Purification
The synthesis of cycloheptylmethanethiol can be reliably achieved via a nucleophilic substitution reaction (Sₙ2) using cycloheptylmethyl bromide as the starting material and a source of the hydrosulfide anion (-SH).
Causality of Experimental Design
The chosen pathway is a robust and high-yielding method for producing primary thiols.
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Substrate Choice: Cycloheptylmethyl bromide is a primary alkyl halide, which is ideal for Sₙ2 reactions as it minimizes the competing elimination (E2) side reaction.
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Nucleophile: Sodium hydrosulfide (NaSH) is used as the thiolating agent. It is crucial to use it in slight excess to ensure complete conversion of the starting halide.
-
Solvent System: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or a polar protic solvent like ethanol can be used. Ethanol is often preferred for its ease of removal and ability to solubilize both the inorganic salt and the organic halide to some extent.
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Inert Atmosphere: Thiols are susceptible to oxidation to disulfides (R-S-S-R) in the presence of oxygen, especially under basic conditions. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is a critical step to ensure the integrity of the final product.
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Workup: A mild acidic workup is necessary to protonate the thiolate anion (RS⁻) formed during the reaction and to neutralize any remaining base.
Diagram of Synthesis Workflow
Caption: Workflow for the synthesis and purification of cycloheptylmethanethiol.
Step-by-Step Synthesis Protocol
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Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add sodium hydrosulfide hydrate (NaSH·xH₂O, 1.2 equivalents).
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Dissolution: Add 100 mL of absolute ethanol to the flask and stir the mixture until the NaSH is mostly dissolved. Begin bubbling nitrogen through the solution.
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Reactant Addition: Slowly add cycloheptylmethyl bromide (1.0 equivalent), dissolved in 20 mL of ethanol, to the stirring NaSH solution at room temperature.
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Reaction: Heat the reaction mixture to a gentle reflux (approximately 70-80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting bromide.
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Quenching: After the reaction is complete, cool the flask to room temperature in an ice bath. Carefully pour the reaction mixture into 200 mL of ice-cold water.
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Acidification: Slowly add 1 M hydrochloric acid (HCl) dropwise while stirring until the solution is slightly acidic (pH ~5-6). This step protonates the thiolate.
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Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
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Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL) to remove residual acid and salts.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
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Purification: Purify the resulting crude oil by vacuum distillation to obtain pure cycloheptylmethanethiol as a colorless liquid.
Analytical and Spectroscopic Identification
Unambiguous identification of the synthesized cycloheptylmethanethiol requires a combination of spectroscopic methods.
Diagram of Analytical Workflow
Caption: Analytical workflow for the structural confirmation of cycloheptylmethanethiol.
Gas Chromatography-Mass Spectrometry (GC-MS)
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Methodology: A dilute solution of the sample in dichloromethane is injected into a GC equipped with a non-polar column (e.g., DB-5ms). The mass spectrometer is operated in electron ionization (EI) mode.
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Expected Results:
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Retention Time: A single major peak will be observed, indicating the purity of the distilled sample.
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Molecular Ion: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 144.
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Fragmentation Pattern: Aliphatic thiols undergo characteristic fragmentation.[3] Key expected fragments include:
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α-cleavage: Loss of the cycloheptyl radical to give the [CH₂SH]⁺ fragment at m/z = 47. This is often a prominent peak.
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Loss of H₂S: A peak at m/z = 110, corresponding to the loss of a hydrogen sulfide molecule ([M-H₂S]⁺).
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Cycloheptyl fragment: A peak corresponding to the cycloheptyl cation [C₇H₁₃]⁺ at m/z = 97.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Methodology: Spectra are recorded in a deuterated solvent such as chloroform-d (CDCl₃).
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Expected ¹H NMR Spectrum:
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~2.5 ppm (doublet, 2H): The two protons on the carbon adjacent to the sulfur (-CH₂ -SH). The signal is split into a doublet by the neighboring thiol proton (³J ≈ 7-8 Hz).
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~1.2-1.8 ppm (multiplet, 13H): A complex series of overlapping signals corresponding to the protons of the cycloheptyl ring and the single proton on the carbon attached to the CH₂SH group.
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~1.3 ppm (triplet, 1H): The thiol proton (-SH ). This signal is often broad and its chemical shift can vary with concentration and temperature.[4] It will appear as a triplet due to coupling with the adjacent CH₂ group.
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-
Expected ¹³C NMR Spectrum:
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~40-45 ppm: The carbon of the cycloheptyl ring attached to the CH₂SH group.
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~25-35 ppm: A series of signals for the remaining six carbons of the cycloheptyl ring.
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~28 ppm: The carbon of the methylthiol group (-C H₂SH).
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Infrared (IR) Spectroscopy
-
Methodology: A neat spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Expected Results: The most diagnostic peak for confirming the presence of the thiol functional group is the S-H stretching vibration.
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2550-2600 cm⁻¹ (weak, sharp): This absorption corresponds to the S-H stretch.[5][6] This peak is characteristically weak in IR spectroscopy but is a key indicator of the thiol group.[7]
-
2850-3000 cm⁻¹ (strong): C-H stretching vibrations from the sp³ hybridized carbons of the cycloheptyl and methylene groups.
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Table 2: Summary of Expected Spectroscopic Data
| Technique | Feature | Expected Value/Observation |
| GC-MS | Molecular Ion (M⁺) | m/z = 144 |
| Key Fragments | m/z = 110, 97, 47 | |
| ¹H NMR | -CH₂-SH | ~2.5 ppm (d) |
| Cycloheptyl-H | ~1.2-1.8 ppm (m) | |
| -SH | ~1.3 ppm (t, broad) | |
| ¹³C NMR | -CH₂-SH | ~28 ppm |
| Cycloheptyl-C | ~25-45 ppm (multiple peaks) | |
| IR | S-H Stretch | 2550-2600 cm⁻¹ (weak) |
| C-H Stretch (sp³) | 2850-3000 cm⁻¹ (strong) |
Safety, Handling, and Storage
Cycloheptylmethanethiol, like other aliphatic thiols, must be handled with appropriate caution. The following guidelines are based on safety data for structurally similar compounds like cycloheptanethiol and methyl mercaptan.[1][8][9]
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GHS Hazard Information (Anticipated):
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Flammability: Flammable liquid and vapor.
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Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
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Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE):
-
Engineering Controls: Always handle in a well-ventilated chemical fume hood to avoid inhalation of the malodorous and toxic vapors.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
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Eye Protection: Use chemical safety goggles or a face shield.
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Skin Protection: A lab coat is mandatory.
-
-
Handling:
-
Keep away from heat, sparks, and open flames.
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Avoid contact with skin, eyes, and clothing.
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Avoid breathing vapors.
-
Due to its intense and unpleasant odor, it is advisable to work with dilute solutions when possible and to decontaminate glassware and spills with a bleach solution to oxidize the thiol.
-
-
Storage:
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Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Store away from oxidizing agents.
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Conclusion
This guide outlines a clear and reliable pathway for the synthesis and definitive identification of cycloheptylmethanethiol. By leveraging established principles of organic chemistry and modern analytical techniques, researchers can confidently prepare and characterize this compound. The provided protocols, rooted in an understanding of the underlying chemical causality, and the comprehensive safety guidelines ensure that this molecule can be studied effectively and safely in a research environment.
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PubChem. (n.d.). Cycloheptanethiol. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
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